molecular formula C22H19IN2O3 B309033 N-{3-[(2-ethoxyanilino)carbonyl]phenyl}-2-iodobenzamide

N-{3-[(2-ethoxyanilino)carbonyl]phenyl}-2-iodobenzamide

Katalognummer B309033
Molekulargewicht: 486.3 g/mol
InChI-Schlüssel: BLYSSDDISZBPQG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{3-[(2-ethoxyanilino)carbonyl]phenyl}-2-iodobenzamide, also known as MLN4924, is a small molecule inhibitor that targets the NEDD8-activating enzyme (NAE). It is a promising anticancer drug that has been extensively studied for its potential use in cancer treatment. In

Wirkmechanismus

N-{3-[(2-ethoxyanilino)carbonyl]phenyl}-2-iodobenzamide targets the NEDD8-activating enzyme (NAE), which is a key enzyme in the ubiquitin-proteasome pathway. NAE is responsible for activating NEDD8, a small protein that is involved in the regulation of protein degradation and cell cycle progression. N-{3-[(2-ethoxyanilino)carbonyl]phenyl}-2-iodobenzamide inhibits NAE, leading to the accumulation of NEDD8-conjugated proteins and activation of the cullin-RING ligases (CRLs). The activation of CRLs leads to the degradation of various proteins involved in cell cycle progression, DNA replication, and DNA repair, ultimately leading to cell death.
Biochemical and Physiological Effects:
N-{3-[(2-ethoxyanilino)carbonyl]phenyl}-2-iodobenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis. Additionally, N-{3-[(2-ethoxyanilino)carbonyl]phenyl}-2-iodobenzamide has been shown to enhance the immune response against cancer cells by increasing the expression of immune checkpoint proteins.

Vorteile Und Einschränkungen Für Laborexperimente

N-{3-[(2-ethoxyanilino)carbonyl]phenyl}-2-iodobenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, N-{3-[(2-ethoxyanilino)carbonyl]phenyl}-2-iodobenzamide has some limitations. It is highly reactive and can form adducts with other proteins, which can complicate experiments. Additionally, N-{3-[(2-ethoxyanilino)carbonyl]phenyl}-2-iodobenzamide has a short half-life, which can limit its effectiveness in vivo.

Zukünftige Richtungen

There are several future directions for the study of N-{3-[(2-ethoxyanilino)carbonyl]phenyl}-2-iodobenzamide. One direction is to explore its potential use in combination with other anticancer drugs to enhance their efficacy. Another direction is to investigate its potential use in other diseases, such as viral infections and autoimmune disorders. Additionally, further studies are needed to optimize the synthesis and formulation of N-{3-[(2-ethoxyanilino)carbonyl]phenyl}-2-iodobenzamide for clinical use.

Synthesemethoden

N-{3-[(2-ethoxyanilino)carbonyl]phenyl}-2-iodobenzamide is synthesized through a multistep process starting from commercially available starting materials. The synthesis involves several key steps, including the preparation of 2-iodobenzamide, the coupling of 2-iodobenzamide with the ethoxyaniline, and the final coupling with the carbonylphenyl group. The synthesis of N-{3-[(2-ethoxyanilino)carbonyl]phenyl}-2-iodobenzamide has been optimized to increase the yield and purity of the final product.

Wissenschaftliche Forschungsanwendungen

N-{3-[(2-ethoxyanilino)carbonyl]phenyl}-2-iodobenzamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including leukemia, breast, prostate, and lung cancer. N-{3-[(2-ethoxyanilino)carbonyl]phenyl}-2-iodobenzamide has also been shown to enhance the efficacy of other anticancer drugs, such as cisplatin and doxorubicin.

Eigenschaften

Produktname

N-{3-[(2-ethoxyanilino)carbonyl]phenyl}-2-iodobenzamide

Molekularformel

C22H19IN2O3

Molekulargewicht

486.3 g/mol

IUPAC-Name

N-[3-[(2-ethoxyphenyl)carbamoyl]phenyl]-2-iodobenzamide

InChI

InChI=1S/C22H19IN2O3/c1-2-28-20-13-6-5-12-19(20)25-21(26)15-8-7-9-16(14-15)24-22(27)17-10-3-4-11-18(17)23/h3-14H,2H2,1H3,(H,24,27)(H,25,26)

InChI-Schlüssel

BLYSSDDISZBPQG-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3I

Kanonische SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.